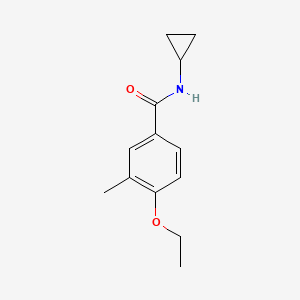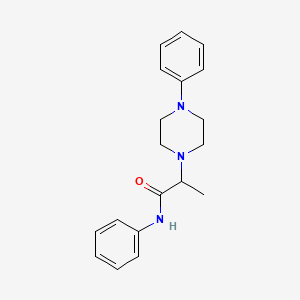![molecular formula C23H14Cl2N2S2 B4630182 2-[(2-chlorobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B4630182.png)
2-[(2-chlorobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile
説明
Synthesis Analysis
The synthesis of related nicotinonitrile derivatives typically involves reactions between key starting materials such as acetyl thiophene, aldehydes, and cyanoacetate in the presence of ammonium acetate. For example, 4-(4-Chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one, a related compound, was synthesized through the reaction of 2-acetyl thiophene with 4-chlorobenzaldehyde and ethyl cyanoacetate, highlighting a common pathway for the synthesis of such compounds (El‐Sayed et al., 2011).
Molecular Structure Analysis
Nicotinonitrile derivatives demonstrate interesting structural features, such as non-planarity and significant dihedral angles between the central pyridine ring and adjacent phenyl or thiophene rings. These structural characteristics contribute to the molecule's chemical properties and interactions (Chantrapromma et al., 2009).
Chemical Reactions and Properties
Nicotinonitriles engage in various chemical reactions, including condensation and cyclization, leading to the formation of complex structures. The reactivity of these compounds often involves the functional groups attached to the nicotinonitrile core, such as the thioether or cyano groups, which can participate in further chemical transformations (Dyachenko & Dyachenko, 2015).
Physical Properties Analysis
The physical properties of nicotinonitriles, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of aromatic rings and functional groups like nitriles and thiophenes affects these properties, which are crucial for the compound's application in various fields.
Chemical Properties Analysis
Nicotinonitriles exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, which can be leveraged for further derivatization. The electron-withdrawing nitrile group impacts the molecule's reactivity, making it a candidate for various organic transformations (Heravi & Soufi, 2015).
科学的研究の応用
Synthesis and Biological Activities
The compound and its derivatives have been synthesized through various methods, showing significant antibacterial and antitumor activities. El‐Sayed et al. (2011) explored the synthesis of a related compound, highlighting its antitumor and antimicrobial activities, showcasing the potential of such compounds in medical research and pharmaceutical applications (El‐Sayed et al., 2011). These findings indicate the relevance of the compound in developing new therapeutic agents.
Receptor Interaction Studies
The research by Zhang, Tomizawa, and Casida (2004) on related compounds provides insights into their interaction with nicotinic acetylcholine receptors in Drosophila, offering a basis for understanding the action mechanisms of potential neuroactive drugs (Zhang, Tomizawa, & Casida, 2004).
Chemical Synthesis and Mechanisms
Coppola and Shapiro (1981) detailed the reaction of 2-chloronicotinonitrile with thioureas, leading to the synthesis of novel heterocycles. This research contributes to the field of organic chemistry by expanding the repertoire of synthetic methodologies and exploring the chemical behavior of nitrile-containing compounds (Coppola & Shapiro, 1981).
Nanomorphology and Solar Cell Applications
In the domain of materials science, the work by Aïch et al. (2012) on controlling the active layer nanomorphology for high-performance bulk heterojunction solar cells demonstrates the applicability of related compounds in enhancing solar cell efficiency (Aïch, Lu, Beaupré, Leclerc, & Tao, 2012).
Novel Compounds with Antimicrobial Activity
Mekky and Sanad (2022) synthesized nicotinonitrile and/or arene-linked bis(thiazoles) with chromene units, showing strong antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. This highlights the potential of these compounds in developing new antimicrobial agents (Mekky & Sanad, 2022).
特性
IUPAC Name |
4-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2N2S2/c24-17-9-7-15(8-10-17)18-12-21(22-6-3-11-28-22)27-23(19(18)13-26)29-14-16-4-1-2-5-20(16)25/h1-12H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZOYYSSNJIPMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[2-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4630105.png)
![4-(3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)benzonitrile](/img/structure/B4630120.png)

![2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4630148.png)
![ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinyl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B4630154.png)
![1-(4-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4630160.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4630170.png)


![methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4630196.png)
![2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B4630200.png)
![N-(1-adamantylmethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4630207.png)
![N-[2,5-dimethoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4630213.png)
![3-({[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4630216.png)